Tris(dibenylideneacetone)dipalladium-chloroform

Description

Properties

IUPAC Name |

chloroform;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.CHCl3.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;2-1(3)4;;/h3*1-14H;1H;;/b3*13-11+,14-12+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAMMBFJMYMQTO-FNEBRGMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H43Cl3O3Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452403 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1035.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52522-40-4 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, compd. with trichloromethane (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(dibenzylideneacetone)dipalladium-chloroform (Pd2(dba)3·CHCl3): Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and synthesis of tris(dibenzylideneacetone)dipalladium-chloroform (Pd2(dba)3·CHCl3), a pivotal catalyst in modern organic synthesis. This document details the compound's molecular architecture, spectroscopic properties, and established synthetic protocols.

Molecular Structure and Crystallographic Data

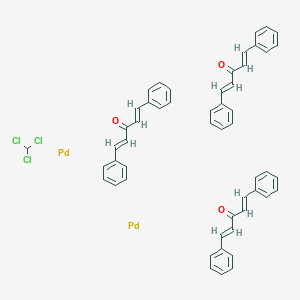

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, frequently abbreviated as Pd2(dba)3·CHCl3, is an organopalladium complex widely employed as a source of palladium(0) in a myriad of catalytic reactions. The chloroform adduct enhances the stability of the otherwise variable purity Pd2(dba)3 complex.[1]

The solid-state structure of Pd2(dba)3·CHCl3 has been elucidated by single-crystal X-ray diffraction.[2] In the Pd2(dba)3 molecule, two palladium atoms are bridged by three dibenzylideneacetone (dba) ligands. The palladium centers are coordinated to the alkene moieties of the dba ligands.[3] The distance between the two palladium atoms is approximately 320 pm.[3] A notable feature of the crystal structure is the disorder in the dba ligands, where all three are found over two positions.[2]

Table 1: Selected Crystallographic Data for Pd2(dba)3·CHCl3

| Parameter | Value | Reference |

| Molecular Formula | C52H43Cl3O3Pd2 | [4] |

| Molecular Weight | 1035.08 g/mol | [4] |

| Crystal System | Monoclinic | [2] |

| Space Group | P21/n | [2] |

| Pd-Pd distance | ~320 pm | [3] |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of Pd2(dba)3·CHCl3.

Table 2: Spectroscopic Data for Pd2(dba)3·CHCl3

| Technique | Data | Reference |

| 1H NMR (CDCl3) | Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) and vinylic region (δ 6.0-7.0 ppm) due to the dba ligands. A singlet for the chloroform proton is also observed. | [2][5] |

| 13C NMR (CDCl3) | Resonances corresponding to the carbonyl, vinylic, and aromatic carbons of the dba ligands. | [6][7] |

| FTIR | Characteristic C=O stretching frequency of the dba ligand, and C-H stretching vibrations. | [8][9] |

Synthesis of Tris(dibenzylideneacetone)dipalladium-chloroform

The synthesis of Pd2(dba)3·CHCl3 is typically achieved through the reduction of a palladium(II) salt in the presence of dibenzylideneacetone. Several protocols have been reported, with variations in the palladium source, reducing agent, and reaction conditions.[10][11] A common and scalable method involves the in-situ preparation of a palladium(II) complex followed by its reaction with dba.[10]

Experimental Protocol: One-Pot Synthesis of Pd2(dba)3·CHCl3

This protocol is adapted from a patented, scalable procedure.[10]

Step 1: Preparation of the Li2PdCl4 Solution

-

Under an inert nitrogen atmosphere, combine palladium(II) chloride (200.2 g), lithium chloride (108 g), and ethanol (5400 ml) in a suitable reaction vessel.

-

Stir the mixture overnight at room temperature.

-

Filter the resulting Li2PdCl4 solution to remove any insoluble material. Wash the residue with a small amount of ethanol (50-100 ml).[1]

Step 2: Formation of the Pd2(dba)3·CHCl3 Complex

-

In a separate vessel under a nitrogen atmosphere, charge dibenzylideneacetone (414.3 g, 3.20 moles), ethanol (8360 ml), chloroform (2250 ml), and sodium acetate (720.4 g). Stir the mixture.

-

Degas the previously prepared Li2PdCl4 solution with nitrogen.

-

Add the degassed Li2PdCl4 solution to the dibenzylideneacetone mixture over a period of 30 minutes, maintaining the reaction temperature between 50.6-53.2°C.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour, keeping the temperature in the range of 50.9-52.3°C.[1]

Step 3: Isolation and Purification of the Product

-

Cool the reaction mixture to room temperature while continuing to stir.

-

Filter the mixture to collect the solid product.

-

Wash the collected solid with deionized water (1500 ml) followed by ethanol (1500 ml).

-

Dry the solid under vacuum with a nitrogen bleed for 30 minutes.

-

Combine the solid with ethanol (1800 ml) and chloroform (900 ml) and stir the resulting solution.

-

Filter the mixture and wash the solid with ethanol (50 ml).

-

Dry the solid under vacuum with a nitrogen bleed for one hour.

-

For final drying, place the product in a glass tray and dry under vacuum at 25-35°C until a constant weight is achieved. This yields the desired black-purple solid product.[1]

Table 3: Summary of Reagents and Conditions for the One-Pot Synthesis

| Reagent/Parameter | Quantity/Value |

| Palladium(II) chloride | 200.2 g |

| Lithium chloride | 108 g |

| Dibenzylideneacetone | 414.3 g |

| Sodium Acetate | 720.4 g |

| Ethanol | 15610 ml (total) |

| Chloroform | 3150 ml (total) |

| Reaction Temperature | 50.6-53.2 °C |

| Reaction Time | ~1.5 hours (after mixing) |

| Yield | ~97.76% |

Applications in Catalysis: The Suzuki-Miyaura Coupling

Pd2(dba)3·CHCl3 is a widely used precatalyst for a variety of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling.[12][13][14][15] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The dba ligands are easily displaced, allowing for the in-situ formation of the catalytically active Pd(0) species.[11]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura coupling reaction using Pd2(dba)3·CHCl3 as a precatalyst.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. Page loading... [guidechem.com]

- 2. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 4. strem.com [strem.com]

- 5. Tris(dibenzylideneacetone)dipalladium-chloroform adduct(52522-40-4) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Quantum-chemical study and FTIR jet spectroscopy of CHCl(3)-NH(3) association in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP2536662B1 - Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(dibenzylideneacetone)dipalladium(0)-chloroform Adduct (Pd₂(dba)₃·CHCl₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, commonly abbreviated as Pd₂(dba)₃·CHCl₃, is a pivotal organopalladium complex extensively utilized as a source of palladium(0) in a myriad of catalytic reactions. Its prevalence in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, stems from the lability of the dibenzylideneacetone (dba) ligands, which are readily displaced to generate catalytically active palladium(0) species. The inclusion of a chloroform molecule in the crystal lattice enhances the stability of the complex compared to its solvent-free counterpart, making it a preferred choice for many applications. This technical guide provides a comprehensive overview of the physical and chemical properties of Pd₂(dba)₃·CHCl₃, complete with experimental protocols and data presented in a clear, accessible format.

Physical Properties

The physical characteristics of Pd₂(dba)₃·CHCl₃ are crucial for its handling, storage, and application in catalytic systems. A summary of these properties is presented in the table below.

| Property | Value |

| Chemical Formula | C₅₂H₄₃Cl₃O₃Pd₂ |

| Molecular Weight | 1035.10 g/mol |

| Appearance | Dark red to dark brown or purple to black crystalline powder[1] |

| Melting Point | 131-135 °C (decomposes)[1] |

| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, benzene, toluene, and tetrahydrofuran (THF). Insoluble in water.[1][2] |

| Stability | Air and moisture sensitive; the chloroform adduct is more stable than the solvent-free form. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 4°C) and protected from light. |

Chemical Properties

The chemical behavior of Pd₂(dba)₃·CHCl₃ is dominated by its role as a palladium(0) precursor. The dba ligands are weakly coordinated to the palladium atoms and can be easily displaced by stronger binding ligands, such as phosphines, which is a key step in the activation of the catalyst for many cross-coupling reactions.

Decomposition: Upon exposure to air, particularly in solution, Pd₂(dba)₃·CHCl₃ can decompose to form palladium(I) and palladium(II) species, as well as palladium black. This decomposition is often accelerated by light and heat. The chloroform adduct is generally more stable and has a better-defined composition than the amorphous, solvent-free Pd₂(dba)₃.

Reactivity: The primary utility of Pd₂(dba)₃·CHCl₃ lies in its ability to serve as a source of soluble, catalytically active Pd(0). It is a key pre-catalyst in a vast array of organic transformations, including:

-

Heck Reaction

-

Suzuki Coupling

-

Stille Coupling

-

Negishi Coupling

-

Sonogashira Coupling

-

Buchwald-Hartwig Amination

Experimental Protocols

Detailed methodologies for the characterization of Pd₂(dba)₃·CHCl₃ are provided below. Given the air and moisture sensitivity of the compound, all manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.

Determination of Solubility in Organic Solvents

Objective: To quantitatively determine the solubility of Pd₂(dba)₃·CHCl₃ in a given organic solvent.

Materials:

-

Pd₂(dba)₃·CHCl₃

-

Anhydrous organic solvent of interest (e.g., THF, toluene, dichloromethane)

-

Schlenk flask or vial with a septum

-

Magnetic stirrer and stir bar

-

Syringe and needle for solvent transfer

-

Analytical balance

-

UV-Vis spectrophotometer and cuvettes

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, accurately weigh a small amount of Pd₂(dba)₃·CHCl₃ (e.g., 10 mg) into a Schlenk flask containing a magnetic stir bar.

-

Using a syringe, add a small, accurately measured volume of the anhydrous solvent (e.g., 1 mL) to the flask.

-

Seal the flask and stir the mixture vigorously at a constant temperature (e.g., 25 °C).

-

Continue to add small, accurately measured volumes of the solvent stepwise until the solid is completely dissolved, ensuring the solution is not yet saturated.

-

Once a clear solution is obtained, continue to add small, accurately weighed portions of Pd₂(dba)₃·CHCl₃ until a saturated solution with a small amount of undissolved solid is formed.

-

Allow the saturated solution to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully filter a small aliquot of the supernatant through a syringe filter (under inert atmosphere) into a pre-weighed vial.

-

Determine the mass of the filtered solution.

-

Remove the solvent under vacuum and weigh the remaining solid.

-

Calculate the solubility in g/100 mL or other desired units.

-

Alternatively, for colored solutions, a calibration curve can be generated using UV-Vis spectroscopy to determine the concentration of the saturated solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹H NMR spectrum of Pd₂(dba)₃·CHCl₃ for structural confirmation.

Materials:

-

Pd₂(dba)₃·CHCl₃

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tube with a cap or septum

-

Glovebox or Schlenk line

Procedure:

-

Inside a glovebox or under a positive pressure of inert gas, dissolve approximately 5-10 mg of Pd₂(dba)₃·CHCl₃ in about 0.6 mL of CDCl₃ containing TMS.

-

Transfer the solution to a clean, dry NMR tube.

-

Seal the NMR tube securely with a cap or a septum.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectrum, referencing the TMS peak to 0.00 ppm.

Expected ¹H NMR Data (in CDCl₃): The ¹H NMR spectrum of Pd₂(dba)₃·CHCl₃ is complex due to the dynamic exchange of the dba ligands. The spectrum typically shows broad signals for the olefinic and aromatic protons of the dba ligands. A sharp singlet for the chloroform proton is also observed around 7.26 ppm. The aromatic protons of the dba ligands typically appear as multiplets in the range of 7.3-7.8 ppm, while the olefinic protons appear as multiplets between 6.0 and 7.5 ppm. Due to the fluxional nature of the complex in solution, sharp, well-resolved signals are often difficult to obtain at room temperature.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of Pd₂(dba)₃·CHCl₃ to identify characteristic vibrational modes.

Materials:

-

Pd₂(dba)₃·CHCl₃

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

-

Glovebox or inert atmosphere sample holder

Procedure:

-

Inside a glovebox to prevent moisture contamination, thoroughly grind a small amount of Pd₂(dba)₃·CHCl₃ (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) using an agate mortar and pestle.

-

Place the ground mixture into a pellet press die and apply pressure to form a transparent or translucent pellet.

-

Alternatively, for air-sensitive samples, an Attenuated Total Reflectance (ATR) accessory can be used inside a glovebox. A small amount of the powder is placed directly onto the ATR crystal.

-

Record the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of the pure KBr pellet or the empty ATR crystal for background correction.

Expected FT-IR Data: The FT-IR spectrum will show characteristic absorption bands for the dba ligands and potentially vibrations associated with the palladium-olefin bond. Key expected vibrational frequencies include:

-

C=O stretch (ketone): A strong band around 1640-1660 cm⁻¹. This is shifted to a lower frequency compared to free dba due to coordination with the palladium center.

-

C=C stretch (alkene): Bands in the region of 1580-1620 cm⁻¹.

-

C-H stretch (aromatic and vinylic): Bands above 3000 cm⁻¹.

-

C-H bending (aromatic and vinylic): Bands in the fingerprint region (below 1500 cm⁻¹).

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of Pd₂(dba)₃·CHCl₃.

Materials:

-

Pd₂(dba)₃·CHCl₃

-

Thermogravimetric analyzer (TGA) with a purge gas system (e.g., nitrogen)

-

TGA sample pans (e.g., alumina or platinum)

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Tare an appropriate TGA sample pan.

-

Inside a glovebox or under a flow of inert gas to minimize air exposure, place a small, accurately weighed amount of Pd₂(dba)₃·CHCl₃ (e.g., 5-10 mg) into the pan.

-

Quickly transfer the pan to the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

Expected TGA Profile: The TGA thermogram is expected to show a multi-step decomposition. The first mass loss, occurring at a lower temperature, would correspond to the loss of the chloroform molecule. Subsequent, higher-temperature mass loss events would be associated with the decomposition of the dba ligands, ultimately leaving a residue of palladium metal.

Mandatory Visualizations

Caption: Logical relationships of Pd₂(dba)₃·CHCl₃ properties.

Caption: General workflow for characterization of Pd₂(dba)₃·CHCl₃.

Conclusion

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct is a cornerstone catalyst in modern organic synthesis. A thorough understanding of its physical and chemical properties is paramount for its effective and safe use. This guide has provided a detailed overview of these properties, along with standardized protocols for their determination. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of their catalytic processes, leading to more reliable and reproducible results in their synthetic endeavors.

References

A Technical Guide to Tris(dibenzylideneacetone)dipalladium(0)-chloroform Adduct (Pd2(dba)3·CHCl3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd2(dba)3·CHCl3), a pivotal catalyst in modern organic synthesis. It covers its fundamental properties, applications in catalysis, and a representative experimental protocol.

Core Properties

Pd2(dba)3·CHCl3 is a versatile organometallic compound widely recognized for its catalytic prowess in a variety of organic transformations.[1] It is a stable, air-tolerant source of palladium(0), which is essential for numerous cross-coupling reactions. The chloroform adduct form not only enhances the stability of the palladium species but also makes it easier to handle in a laboratory setting.[1] This complex appears as a dark red to dark brown or purple-black powder.[1][2] It is soluble in many organic solvents but insoluble in water.[3]

Quantitative Data Summary

For ease of reference, the key quantitative and identifying information for Pd2(dba)3·CHCl3 is summarized in the table below.

| Property | Value | References |

| Molecular Formula | C52H43Cl3O3Pd2 | [2][4][5][6][7] |

| C51H42O3Pd2·CHCl3 | [1][8] | |

| Molecular Weight | 1035.08 g/mol | [1][2] |

| 1035.09 g/mol | [4][8] | |

| 1035.10 g/mol | [5][6][7] | |

| CAS Number | 52522-40-4 | [2][3][4][5] |

| Melting Point | 131-135 °C | [3] |

| Appearance | Reddish brown to purple black powder | [1] |

| Dark red to dark brown powder | [2] | |

| Palladium (Pd) Content | ~20.6% |

Role in Catalysis

Pd2(dba)3·CHCl3 is most valued as a precatalyst, meaning it serves as a source for the active Pd(0) catalyst required in the catalytic cycle.[3] The dibenzylideneacetone (dba) ligands are easily displaced, allowing the palladium atom to participate in oxidative addition, the crucial first step in most cross-coupling reactions.[9]

This catalyst is instrumental in forming carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Key Applications

Some of the most prominent applications of Pd2(dba)3·CHCl3 in organic synthesis include:

-

Suzuki-Miyaura Coupling [1]

-

Stille Coupling

-

Buchwald-Hartwig Amination [9]

-

Negishi Coupling [9]

-

Carroll Rearrangement [9]

-

Trost Asymmetric Allylic Alkylation [9]

The versatility of this catalyst allows for the synthesis of complex molecular architectures, including chiral chromans and multisubstituted carbazoles.[3]

Catalytic Cycle Overview

The general role of Pd2(dba)3·CHCl3 as a precatalyst in cross-coupling reactions is illustrated in the diagram below. The complex first releases the active Pd(0) species, which then enters the catalytic cycle.

Caption: Logical flow of Pd2(dba)3·CHCl3 from precatalyst to active catalyst in a general cross-coupling cycle.

Experimental Protocols

The following sections provide a representative experimental protocol for the synthesis of Pd2(dba)3·CHCl3 and an example of its use in a catalytic reaction.

Synthesis of Pd2(dba)3·CHCl3

This protocol is a generalized representation based on common laboratory procedures.[10]

Caption: General experimental workflow for the synthesis of Pd2(dba)3·CHCl3.

Detailed Steps:

-

Reagent Loading: In a reaction flask, combine Palladium(II) acetate (Pd(OAc)2), sodium acetate (AcONa), and dibenzylideneacetone (dba).[10]

-

Solvent Addition: Add methanol to the flask.[10]

-

Reaction: Heat and stir the suspension. The solution's color will typically change to a brown-black as the reaction proceeds.[10]

-

Initial Filtration: After the reaction is complete, filter the mixture under vacuum to collect the solid crude product.[10]

-

Washing: Wash the collected solid sequentially with water to remove unreacted sodium acetate, followed by acetone.[10]

-

Purification:

-

Final Collection: Filter the recrystallized Pd2(dba)3·CHCl3, wash it with cold acetone, and dry it to obtain the final product.[10]

Example Application: Heck Cross-Coupling Reaction

Pd2(dba)3·CHCl3 is frequently used as a catalyst for the Heck cross-coupling reaction of iodobenzene with styrene.[3]

General Procedure: A reaction vessel is charged with Pd2(dba)3·CHCl3, a suitable phosphine ligand (e.g., tri-o-tolylphosphine), iodobenzene, styrene, and a base (e.g., triethylamine) in an appropriate solvent (e.g., toluene). The mixture is heated under an inert atmosphere until the reaction is complete. Workup and purification by chromatography yield the desired stilbene product.

Safety and Handling

-

Toxicity: Pd2(dba)3·CHCl3 is toxic if swallowed and is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen), protected from light.[4] Recommended storage is at 4°C.[4]

This technical guide provides a foundational understanding of Pd2(dba)3·CHCl3, its properties, and its critical role in modern synthetic chemistry. For specific applications, further optimization of reaction conditions is often necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tris(dibenzylideneacetone)dipalladium (0) chloroform adduct, Pd2(dba)3·CHCl3-SINOCOMPOUND [en.sinocompound.com]

- 3. Tris(dibenzylideneacetone)dipalladium-chloroform adduct | 52522-40-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Tris(dibenzylideneacetone)dipalladium-chloroform adduct, 97% | Fisher Scientific [fishersci.ca]

- 6. molbase.com [molbase.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Tris(dibenzylideneacetone)dipalladium (0)-chloroform adduct | 52522-40-4 | FT48252 [biosynth.com]

- 9. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Technical Guide to the Spectroscopic Characterization of Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃). It includes a summary of expected spectral data, detailed experimental protocols for data acquisition, and a workflow diagram for the spectroscopic analysis process.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for Pd₂(dba)₃·CHCl₃. It is important to note that while literature and chemical databases confirm the existence of this data, specific peak lists were not available in the immediate search results. Researchers should consult resources such as ChemicalBook and SpectraBase for detailed spectral charts.[1][2]

Table 1: ¹H NMR Spectroscopic Data for Tris(dibenzylideneacetone)dipalladium-chloroform

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Phenyl protons |

| Data not available | Data not available | Data not available | Olefinic protons (=CH) |

| Data not available | Data not available | Data not available | Chloroform proton (CHCl₃) |

Table 2: ¹³C NMR Spectroscopic Data for Tris(dibenzylideneacetone)dipalladium-chloroform

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Carbonyl carbon (C=O) |

| Data not available | Phenyl carbons |

| Data not available | Olefinic carbons (=CH) |

| Data not available | Chloroform carbon (CHCl₃) |

Table 3: Infrared (IR) Spectroscopic Data for Tris(dibenzylideneacetone)dipalladium-chloroform

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | C=O stretch (ketone) |

| Data not available | C=C stretch (alkene and aromatic) |

| Data not available | C-H stretch (aromatic and vinylic) |

| Data not available | C-H bend (aromatic) |

| Data not available | C-Cl stretch (chloroform) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of Pd₂(dba)₃·CHCl₃, based on standard practices for organometallic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 10-50 mg of the Tris(dibenzylideneacetone)dipalladium-chloroform adduct.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which will also serve to dissolve the compound. The use of CDCl₃ is common for organometallic complexes.

-

Cap the NMR tube and gently agitate or use a vortex mixer until the sample is fully dissolved. Ensure no solid particles are present, as this can negatively affect the spectral resolution.

-

-

Instrumental Analysis:

-

Insert the prepared NMR tube into the spectrometer's spinner turbine.

-

The instrument's magnetic field is "locked" onto the deuterium signal of the CDCl₃ solvent to ensure field stability during the experiment.

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual non-deuterated chloroform signal at 7.26 ppm.

-

For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. The chemical shifts are referenced to the CDCl₃ solvent signal at approximately 77.16 ppm.

-

2.2 Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer, a common technique for solid samples.

-

Sample Preparation and Analysis:

-

Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor).

-

Place a small amount of the solid Tris(dibenzylideneacetone)dipalladium-chloroform powder directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.

-

Acquire the IR spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

-

After the measurement, clean the ATR crystal surface thoroughly to remove all traces of the sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of Tris(dibenzylideneacetone)dipalladium-chloroform.

References

A Technical Guide to the Solubility of Tris(dibenzylideneacetone)dipalladium-Chloroform in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃), a pivotal catalyst in modern organic synthesis. Understanding the solubility of this complex is critical for reaction optimization, catalyst handling, and the development of robust and scalable synthetic methodologies. This document presents qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of a catalyst like Pd₂(dba)₃·CHCl₃ in a given solvent is governed by the principle of "like dissolves like." The nonpolar nature of the dibenzylideneacetone (dba) ligands suggests good solubility in many common organic solvents. However, the complex nature of this organometallic compound necessitates empirical determination for precise quantitative data. Factors such as solvent polarity, temperature, and the presence of coordinating species can significantly influence its solubility.

Qualitative Solubility Data

| Solvent Category | General Solubility | Specific Solvents (Qualitative) |

| Nonpolar Aprotic | Generally Soluble | Toluene, Benzene |

| Polar Aprotic | Generally Soluble | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone |

| Polar Protic | Sparingly Soluble to Insoluble | Methanol, Ethanol |

| Aqueous | Insoluble | Water |

Note: The chloroform adduct enhances the stability of the palladium(0) complex.[2] The complex is sensitive to air and moisture, and its solutions should be handled under an inert atmosphere.[3]

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a detailed methodology for the quantitative determination of the solubility of tris(dibenzylideneacetone)dipalladium-chloroform in an organic solvent of interest. This method is adapted from established procedures for determining the solubility of organometallic compounds and utilizes UV-Vis spectrophotometry for quantification, leveraging the strong visible absorption of the complex.[4]

Objective: To determine the saturation solubility of Pd₂(dba)₃·CHCl₃ in a specific organic solvent at a given temperature.

Materials and Equipment:

-

Tris(dibenzylideneacetone)dipalladium-chloroform adduct (CAS 52522-40-4)

-

High-purity, anhydrous organic solvent of interest (e.g., THF, toluene, DCM)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.2 µm, PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

-

Inert atmosphere glovebox or Schlenk line

-

Thermostatically controlled shaker or stir plate

Procedure:

-

Preparation of a Saturated Solution (under Inert Atmosphere): a. Inside a glovebox or using Schlenk technique, add an excess amount of Pd₂(dba)₃·CHCl₃ to a vial. The exact amount should be more than what is expected to dissolve. b. Add a known volume of the desired anhydrous organic solvent to the vial. c. Seal the vial tightly and place it on a shaker or stir plate in a thermostatically controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The solution should maintain a deep purple color, with undissolved solid remaining at the bottom.

-

Sample Filtration: a. Allow the vial to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding the solid precipitate. c. Attach a 0.2 µm PTFE syringe filter to the syringe and filter the solution into a clean, tared vial to remove any remaining microcrystals.

-

Gravimetric Analysis (Optional but Recommended): a. Weigh the vial containing the filtered saturated solution. b. Under a gentle stream of inert gas or in a vacuum oven at a mild temperature, carefully evaporate the solvent to dryness. c. Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved Pd₂(dba)₃·CHCl₃. d. Calculate the solubility in g/L or mg/mL.

-

UV-Vis Spectrophotometric Analysis: a. Preparation of a Standard Stock Solution: Accurately weigh a small amount of Pd₂(dba)₃·CHCl₃ and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration. This should be performed under an inert atmosphere. b. Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to create a set of standards with known concentrations that bracket the expected concentration of the saturated solution. c. Measurement of Absorbance: i. Determine the wavelength of maximum absorbance (λ_max) for Pd₂(dba)₃·CHCl₃ in the chosen solvent by scanning a standard solution across the visible spectrum (typically around 520-530 nm).[4] ii. Measure the absorbance of each standard solution and the filtered saturated solution at λ_max. d. Data Analysis: i. Plot a calibration curve of absorbance versus concentration for the standard solutions. ii. Use the linear regression equation of the calibration curve to determine the concentration of the saturated solution from its absorbance.

Safety Precautions:

-

Tris(dibenzylideneacetone)dipalladium-chloroform is an air- and moisture-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen).

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical first step in any reaction utilizing Pd₂(dba)₃·CHCl₃. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for selecting a suitable solvent for reactions involving Pd₂(dba)₃·CHCl₃.

Signaling Pathways and Experimental Workflows in Drug Development

In the context of drug development, Pd₂(dba)₃·CHCl₃ is frequently employed in cross-coupling reactions to synthesize complex organic molecules that may interact with specific biological signaling pathways. The workflow for developing such a molecule and assessing its activity is multi-faceted.

Caption: A simplified workflow illustrating the role of synthesis in the broader drug development process.

References

- 1. Tris(dibenzylideneacetone)dipalladium-chloroform adduct | 52522-40-4 [chemicalbook.com]

- 2. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 3. Tris(dibenzylideneacetone)dipalladium(0), complex with chloroform, Pd 20.6% | Fisher Scientific [fishersci.ca]

- 4. media2.newsobserver.com [media2.newsobserver.com]

Tris(dibenzylideneacetone)dipalladium-Chloroform: A Comprehensive Technical Guide to its Role as a Pd(0) Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃) stands as a cornerstone in the field of organometallic chemistry, serving as a widely utilized and versatile precursor to catalytically active palladium(0) species. Its stability, ease of handling, and broad applicability in a multitude of cross-coupling reactions have cemented its importance in academic research and the pharmaceutical industry. This technical guide provides an in-depth exploration of Pd₂(dba)₃·CHCl₃, focusing on its structure, activation, and application in key synthetic transformations.

Physicochemical Properties and Spectroscopic Data

Pd₂(dba)₃·CHCl₃ is a stable, purple to black crystalline powder.[1] The chloroform adduct enhances the stability of the complex, making it easier to handle and store compared to the solvent-free analogue.[2] It is soluble in many organic solvents but insoluble in water.[1][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₅₁H₄₂O₃Pd₂·CHCl₃ | [4] |

| Molecular Weight | 1035.10 g/mol | [5][6] |

| Appearance | Purple to black crystalline powder | [1] |

| Melting Point | 131-135 °C (lit.) | [1][5][7] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1][3] |

| Palladium Content | ~20.6% | [3][4] |

Spectroscopic Data:

While detailed spectroscopic data can vary slightly based on the solvent and instrumentation, the following provides a general overview.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the dibenzylideneacetone (dba) ligands. A singlet for the chloroform proton is also observed. | [7] |

| ¹³C NMR | Multiple resonances in the aromatic and olefinic regions for the dba ligands, along with a signal for the carbonyl carbon. | [7] |

| IR Spectroscopy | Characteristic C=O stretching frequency for the ketone in the dba ligand, typically around 1650 cm⁻¹. | - |

Activation of the Pd(0) Precursor

The catalytic activity of Pd₂(dba)₃·CHCl₃ hinges on the displacement of the labile dibenzylideneacetone ligands by stronger donor ligands, typically phosphines or N-heterocyclic carbenes (NHCs), to generate the active monoligated Pd(0) species, L₁Pd(0).[1][2] This activation process is a critical step in initiating the catalytic cycle.

The general activation process involves the dissociation of the Pd₂(dba)₃ complex and subsequent coordination of the desired ligand. The exact nature of the active species and the activation pathway can be influenced by several factors, including the nature of the ligand, the solvent, and the reaction temperature.[5] Real-time analysis has shown that in many cases, the dba ligand is not fully displaced from the active catalytic species.[5]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Pd₂(dba)₃·CHCl₃ is a versatile precursor for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Below are summaries and experimental protocols for several key cross-coupling reactions where Pd₂(dba)₃·CHCl₃ is commonly employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.

Quantitative Data:

Direct, comprehensive comparisons of catalyst performance can be challenging due to variations in reaction conditions across different studies. However, the following table provides an example of comparative yields for a specific Suzuki-Miyaura coupling reaction.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 0.17 | 53 | [8] |

| Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 | 5 | 53 | [8] |

Experimental Protocol: Suzuki-Miyaura Coupling of an Iodo Compound with a Boronic Ester [8]

-

Reaction Setup: Combine the iodo compound (1.0 equiv), the boronic ester (1.25 equiv), K₃PO₄ (3.0 equiv), XPhos (0.06 equiv), and Pd₂(dba)₃ (0.03 equiv) in a microwave vial.

-

Inert Atmosphere: Purge the vial with argon.

-

Solvent Addition: Add dioxane and water (e.g., 6:1 v/v).

-

Reaction: Irradiate the reaction mixture in a microwave reactor at 120 °C for 10 minutes.

-

Work-up: After cooling, treat the mixture with aqueous NaOH and extract with an organic solvent (e.g., EtOAc). Dry the organic layer, concentrate, and purify by flash chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene.

Experimental Protocol: Heck Reaction of Iodobenzene with Styrene [5]

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃·CHCl₃ in a suitable degassed solvent (e.g., dichloromethane).

-

Reaction Setup: In a separate reaction vessel, combine iodobenzene (1.0 equiv), styrene (1.2 equiv), a base (e.g., triethylamine, 1.5 equiv), and a suitable solvent (e.g., acetonitrile).

-

Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

-

Work-up: After cooling, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides or pseudohalides.

Quantitative Data:

A study comparing different palladium precursors for the Buchwald-Hartwig amination of 4-bromoanisole with aniline showed that the performance of Pd₂(dba)₃ can be highly dependent on the quality and source of the material, with yields ranging from 10% to nearly quantitative.[9] This highlights the importance of using high-purity precatalyst for reproducible results.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Diphenylamine

-

Reaction Setup: In a 3-necked round bottom flask, add diphenylamine (1.0 equiv), 4-chloroanisole (1.05 equiv), and degassed toluene.

-

Catalyst and Base Addition: Add Pd₂(dba)₃ (1 mol%), tBu₃P·HBF₄ (2 mol%), and sodium tert-butoxide (2.2 equiv).

-

Reaction: Reflux the reaction mixture under a nitrogen atmosphere for 16 hours.

-

Work-up: After cooling to room temperature, dilute the reaction with dichloromethane. Filter the suspension, and dry the filtrate over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by silica-gel column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide to form a C-C bond.

Experimental Protocol: Stille Coupling of 3,4-Dibromothiophene with an Organostannane [10]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 equiv) and Pd₂(dba)₃ (2-4 mol%). If required, add a phosphine ligand.

-

Degassing: Subject the flask to three cycles of evacuation and backfilling with an inert gas.

-

Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (2.2-2.5 equiv for di-substitution).

-

Reaction: Heat the reaction mixture to 90-120 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent. Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Filter through Celite, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the coupling of a terminal alkyne with an aryl or vinyl halide.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), a base (e.g., triethylamine or diisopropylamine, 2.0 equiv), and a suitable solvent (e.g., THF or DMF).

-

Catalyst Addition: Add Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand (e.g., PPh₃, 2-4 mol%).

-

Inert Atmosphere: Degas the reaction mixture by bubbling an inert gas through it for 10-15 minutes.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction using Pd₂(dba)₃·CHCl₃ as the precatalyst.

Conclusion

Tris(dibenzylideneacetone)dipalladium-chloroform remains an indispensable tool in the arsenal of the synthetic chemist. Its utility as a stable and versatile precursor for generating active Pd(0) catalysts for a wide range of cross-coupling reactions is well-established. While its performance can be influenced by the quality of the material and the specific reaction conditions, a thorough understanding of its activation and the general principles of palladium catalysis enables researchers to effectively harness its synthetic potential. This guide has provided a comprehensive overview of the key technical aspects of using Pd₂(dba)₃·CHCl₃, from its fundamental properties to detailed experimental considerations, to aid researchers in the successful application of this important catalyst precursor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Using Tris(dibenzylideneacetone)dipalladium(0)-chloroform

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) is a widely utilized and effective precatalyst for this transformation.[2][3] This air-stable, crystalline solid serves as a reliable source of the active palladium(0) species required for the catalytic cycle.[2][3] The chloroform adduct is often preferred over the solvent-free analogue due to its enhanced stability and well-defined composition. This document provides detailed application notes and experimental protocols for the use of Pd₂(dba)₃·CHCl₃ in Suzuki coupling reactions.

Catalyst Properties

| Property | Value |

| Chemical Formula | C₅₁H₄₂O₃Pd₂·CHCl₃ |

| Molecular Weight | 1035.10 g/mol |

| Appearance | Dark purple to black crystalline powder |

| Melting Point | 131-135 °C (decomposes) |

| Solubility | Soluble in organic solvents such as chloroform, benzene, and tetrahydrofuran (THF). Insoluble in water. |

| Stability | Air-stable for extended periods, but should be stored under an inert atmosphere for long-term use. |

General Considerations for Suzuki Coupling

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters:

-

Palladium Precatalyst: Pd₂(dba)₃·CHCl₃ is an excellent choice as a precatalyst, providing a source of Pd(0) upon ligand exchange.

-

Ligand: The choice of ligand is crucial for stabilizing the active palladium species and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are commonly employed.

-

Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides.

-

Solvent: The solvent system plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction kinetics. Aprotic polar solvents such as dioxane, THF, and toluene are frequently used, often with the addition of water to facilitate the dissolution of the base and boronic acid.

-

Reaction Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki coupling of an aryl halide with an arylboronic acid using Pd₂(dba)₃·CHCl₃ as the precatalyst. The specific conditions may require optimization depending on the substrates used.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform (Pd₂(dba)₃·CHCl₃) (0.5-2.0 mol % Pd)

-

Ligand (e.g., tri-tert-butylphosphine [P(t-Bu)₃], SPhos, XPhos, or an NHC precursor) (1-4 mol %)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF)

-

Degassed water (if using an aqueous base)

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

-

In a separate vial, weigh the Pd₂(dba)₃·CHCl₃ and the ligand under an inert atmosphere (e.g., in a glovebox).

-

Add the catalyst/ligand mixture to the reaction vessel.

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography on silica gel.

Example Protocol: Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol is adapted from a procedure for the coupling of an aryl chloride with an arylboronic acid using an N-heterocyclic carbene (NHC) ligand.

Materials:

-

4-Chlorotoluene (1.0 equiv, 126.6 mg, 1.0 mmol)

-

Phenylboronic acid (1.2 equiv, 146.3 mg, 1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform (Pd₂(dba)₃·CHCl₃) (1.5 mol % Pd, 15.5 mg, 0.015 mmol)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (3 mol %, 12.8 mg, 0.03 mmol)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv, 651.8 mg, 2.0 mmol)

-

Anhydrous dioxane (5 mL)

Procedure:

-

In a glovebox, a screw-capped vial was charged with Pd₂(dba)₃·CHCl₃ (15.5 mg), IPr·HCl (12.8 mg), and cesium carbonate (651.8 mg).

-

4-Chlorotoluene (126.6 mg) and phenylboronic acid (146.3 mg) were added to the vial.

-

Dioxane (5 mL) was added, and the vial was sealed with a Teflon-lined cap.

-

The reaction mixture was removed from the glovebox and heated at 80 °C with stirring for 1.5 hours.

-

After cooling to room temperature, the reaction mixture was diluted with diethyl ether, filtered through a pad of Celite, and concentrated.

-

The residue was purified by flash chromatography to afford 4-methylbiphenyl.

Quantitative Data

The following tables summarize the performance of Pd₂(dba)₃·CHCl₃ in Suzuki coupling reactions with various substrates.

Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (1.0 mol % Pd), P(t-Bu)₃ (2.0 mol %), K₃PO₄ (2.0 mmol), dioxane (3 mL), 80 °C, 12 h.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | >98 |

| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 97 |

| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 96 |

| 4 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 95 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 92 |

Table 2: Coupling of 4-Chlorotoluene with Various Arylboronic Acids

Reaction Conditions: 4-Chlorotoluene (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (1.5 mol % Pd), SPhos (3.0 mol %), K₃PO₄ (2.0 mmol), toluene (4 mL), 100 °C, 16 h.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Methylbiphenyl | 95 |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 93 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methyl-4'-(trifluoromethyl)biphenyl | 91 |

| 4 | 2-Methylphenylboronic acid | 2,4'-Dimethylbiphenyl | 88 |

| 5 | 3-Furylboronic acid | 3-(p-Tolyl)furan | 85 |

Visualizations

Diagram 1: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Diagram 2: Experimental Workflow for a Typical Suzuki Coupling Reaction

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Inefficient ligand- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of Pd₂(dba)₃·CHCl₃.- Screen different ligands (e.g., bulky phosphines, NHCs).- Optimize the base and solvent system.- Increase the reaction temperature. |

| Formation of homocoupled byproducts | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is performed under strictly anaerobic conditions.- Use a more stable ligand or lower the reaction temperature. |

| Protodeborylation of the boronic acid | - Presence of water- Inappropriate base | - Use anhydrous conditions if possible.- Use a milder base (e.g., K₂CO₃ instead of a stronger base). |

Safety Information

-

Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the reaction.

Conclusion

Tris(dibenzylideneacetone)dipalladium(0)-chloroform is a versatile and reliable precatalyst for Suzuki-Miyaura cross-coupling reactions. By carefully selecting the ligand, base, and solvent, a wide range of aryl halides can be efficiently coupled with arylboronic acids to produce valuable biaryl compounds. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this important transformation in their work.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

Application Notes and Protocols for the Heck Reaction Utilizing Tris(dibenzylideneacetone)dipalladium(0)-chloroform Adduct

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1] This reaction is celebrated for its versatility, functional group tolerance, and stereoselectivity, typically favoring the formation of the E (trans) isomer. The tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, Pd₂(dba)₃·CHCl₃, is a stable and commonly employed air-stable precatalyst that serves as a source of soluble palladium(0) for a wide array of cross-coupling reactions, including the Heck reaction.[2] These application notes provide a comprehensive overview and a detailed protocol for researchers, scientists, and drug development professionals employing Pd₂(dba)₃·CHCl₃ in Heck coupling reactions.

Catalyst Information

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) is a crystalline, air- and moisture-sensitive solid. It is favored as a precatalyst because the dibenzylideneacetone (dba) ligands are labile and readily dissociate to generate the active Pd(0) species required for the catalytic cycle.[3] The chloroform adduct is noted to be a more stable crystalline form compared to the solvent-free Pd₂(dba)₃.[3]

Safety and Handling

Hazard Statement: Pd₂(dba)₃·CHCl₃ is harmful if swallowed, causes skin irritation, and is suspected of causing cancer.[4][5] It may also cause damage to organs through prolonged or repeated exposure.

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[4][5]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[5] Store locked up.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

Tabulated Reaction Data

The following tables summarize quantitative data from various Heck reactions using Pd₂(dba)₃·CHCl₃ as the catalyst precursor, showcasing the reaction's broad substrate scope.

Table 1: Heck Reaction of Aryl Halides with Alkenes

| Entry | Aryl Halide | Alkene | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Benzo[b]thiophene | - | Ag₂CO₃ | Hexafluoro-2-propanol | 32 | - | - |

| 2 | 4-Iodobenzotrifluoride | Benzo[b]thiophene | - | Ag₂CO₃ | Hexafluoro-2-propanol | 32 | - | 89 |

| 3 | 2-Bromo-N-pivaloylaniline | Pentafluorostyrene | XuPhos-type (Xu4) | Cs₂CO₃ / Ag₂CO₃ | iPr₂O | 80 | 15 | 83 |

| 4 | (E)-1-(2-bromophenyl)-N,N-dimethylmethanamine | Pentafluorostyrene | XuPhos-type (Xu4) | Cs₂CO₃ / Ag₂CO₃ | iPr₂O | 80 | 15 | 85 |

| 5 | 1-bromo-2-(methoxymethyl)benzene | Pentafluorostyrene | XuPhos-type (Xu4) | Cs₂CO₃ / Ag₂CO₃ | iPr₂O | 80 | 15 | 88 |

| 6 | 1-bromo-2-(phenoxymethyl)benzene | Pentafluorostyrene | XuPhos-type (Xu4) | Cs₂CO₃ / Ag₂CO₃ | iPr₂O | 80 | 15 | 93 |

Data sourced from references[6][7].

Table 2: Intramolecular Heck Reaction

| Entry | Substrate | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | N-(2-iodophenyl)-N-allyl-p-toluenesulfonamide | (R)-BINAP | PMP | DMA | 110 | 8 | - | | 2 | O-(2-iodobenzyl) derivative | (R)-BINAP | Ag₃PO₄ | NMP | 80 | 26 | - |

Data sourced from reference[8]. PMP = 1,2,2,6,6-pentamethylpiperidine, DMA = N,N-dimethylacetamide, NMP = N-methyl-2-pyrrolidone.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a Heck reaction using Pd₂(dba)₃·CHCl₃.

Detailed Experimental Protocol

This protocol provides a general procedure for the Heck coupling of an aryl halide with an alkene. The specific quantities of reagents, choice of ligand, base, solvent, temperature, and reaction time should be optimized based on the specific substrates and literature precedents.

Materials and Equipment:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Alkene (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃·CHCl₃ (0.01-0.05 mmol Pd, 1-5 mol%)

-

Phosphine ligand (e.g., P(o-tol)₃, PPh₃, BINAP) (typically in a 2:1 or 4:1 ligand to Pd ratio)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., DMF, NMP, DMA, acetonitrile, toluene)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)

-

Silica gel for column chromatography

-

Celite® or another filter aid

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the phosphine ligand (if used).

-

In a separate vial, preferably inside a glovebox, weigh the Pd₂(dba)₃·CHCl₃ catalyst.

-

Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the Pd₂(dba)₃·CHCl₃ to the Schlenk flask under a positive flow of inert gas.

-

-

Reagent Addition:

-

Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) to the flask via syringe.

-

Add the alkene (1.2 mmol) to the reaction mixture via syringe.

-

If the base is a liquid (e.g., triethylamine), it should be degassed and added at this stage.

-

-

Reaction:

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

-

Stir the reaction mixture vigorously for the specified time (e.g., 8-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble salts. Wash the pad with the same solvent.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted alkene.

-

Catalytic Cycle Diagram

The catalytic cycle of the Heck reaction involves the interconversion of Pd(0) and Pd(II) species.

References

- 1. benchchem.com [benchchem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. file.chemscene.com [file.chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Palladium/XuPhos-catalyzed enantioselective cascade Heck/intermolecular C(sp2)–H alkylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

Application Notes and Protocols for Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃) in Stille Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) is a widely used air-stable precatalyst for this transformation. It serves as a source of soluble Pd(0) species, which are the active catalysts in the reaction cycle. The dba (dibenzylideneacetone) ligands are readily displaced by more strongly coordinating ligands, such as phosphines, allowing for the fine-tuning of the catalyst's reactivity and stability. This document provides detailed application notes and experimental protocols for the use of Pd₂(dba)₃·CHCl₃ in Stille cross-coupling reactions.

Advantages of Using Pd₂(dba)₃·CHCl₃ in Stille Coupling

-

Air-Stability: Unlike many other Pd(0) sources, Pd₂(dba)₃·CHCl₃ is relatively stable to air and moisture, simplifying handling and storage.

-

Solubility: It is soluble in many common organic solvents used for cross-coupling reactions, such as toluene, THF, and dioxane.

-

Versatility: It is effective for a wide range of substrates, including aryl, heteroaryl, and vinyl halides/triflates, coupled with various organostannanes.[1][2]

-

Ligand Exchange: The dba ligands are easily displaced, allowing for the use of a wide variety of ancillary ligands to optimize the reaction for specific substrates.

Catalytic Cycle of the Stille Reaction

The generally accepted mechanism for the Stille cross-coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Data Presentation

The following tables summarize representative examples of Stille cross-coupling reactions using the Pd₂(dba)₃·CHCl₃ catalyst system with various substrates.

Table 1: Stille Coupling of Aryl Halides with Organostannanes

| Entry | Aryl Halide | Organostannane | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-hexyl-2-thiophenyl tributylstannane | P(o-tol)₃ | Toluene | 100 | 15 | ~95 |

| 2 | 1-bromo-4-methoxybenzene | Tributylstannyl bromide | P(o-tol)₃ | Toluene | 100 | 12 | 91 |

| 3 | Aryl Chloride | Aryl/Vinyl/Allyl Tin Reagent | P(i-BuNCH₂CH₂)₃N | Dioxane | 110 | - | High |

| 4 | Aryl Chloride | Tributylphenylstannane | P(MeNCH₂CH₂)₃N·HCl | - | - | - | Good to Excellent |

Yields are for the isolated product.

Experimental Protocols

An inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents are crucial for successful Stille cross-coupling reactions.

General Experimental Workflow

Caption: General workflow for a Stille cross-coupling experiment.

Protocol 1: General Procedure for Stille Coupling of Aryl Bromides[4]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol)

-

Organostannane (1.1 - 1.5 mmol)

-

Tris(dibenzylideneacetone)dipalladium-chloroform (Pd₂(dba)₃·CHCl₃) (0.01 - 0.05 mmol, 1-5 mol%)

-

Phosphine ligand (e.g., P(o-tol)₃, AsPh₃) (0.04 - 0.2 mmol, 4-20 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF) (5 - 10 mL)

-

Schlenk flask or sealed tube

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃·CHCl₃ and the phosphine ligand under an inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the mixture for a few minutes until the catalyst and ligand have dissolved.

-

Add the aryl bromide to the reaction mixture.

-

Add the organostannane to the reaction mixture via syringe.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Specific Example - Synthesis of 4,4'-dimethoxybiphenyl[4]

Materials:

-

1-bromo-4-methoxybenzene (750 mg, 4.0 mmol)

-

Tributyl(4-methoxyphenyl)stannane (1.79 g, 4.4 mmol)

-

Pd₂(dba)₃ (not specified as chloroform adduct in this source, but often used interchangeably) (36 mg, 0.04 mmol)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (24 mg, 0.08 mmol)

-

Anhydrous Toluene (15 mL)

Procedure:

-

To a fresh-dried Schlenk tube, add 1-bromo-4-methoxybenzene, tributyl(4-methoxyphenyl)stannane, Pd₂(dba)₃, and P(o-tol)₃.

-

Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

-

Add anhydrous and degassed toluene (15 mL) via syringe.

-

Seal the reaction system and stir the mixture at 100 °C for 12 hours in the dark under an argon atmosphere.

-

After confirming the reaction is complete by TLC, cool the mixture to room temperature.

-

Remove the solvent under vacuum.

-

Purify the residue by silica gel column chromatography using petroleum ether as the eluent to give 4,4'-dimethoxybiphenyl as a colorless oil (yield not explicitly stated for this specific analogue in the reference, but a similar reaction yielded 91%).

Troubleshooting and Considerations

-

Low Yields: Incomplete reaction can be due to catalyst deactivation, poor quality reagents, or insufficient reaction time/temperature. Ensure all reagents are pure and the solvent is anhydrous and degassed. Increasing the catalyst loading or trying a different ligand may improve yields.

-

Homocoupling: The formation of R¹-R¹ and R²-R² dimers is a common side reaction. This can sometimes be minimized by adjusting the reaction temperature, using a different ligand, or adding a copper(I) co-catalyst.

-

Removal of Tin Byproducts: Tributyltin halides can be difficult to remove. Stirring the crude reaction mixture with a saturated aqueous solution of KF or DBU/acetonitrile can facilitate the precipitation of insoluble tin fluoride or other salts, which can then be removed by filtration.

Conclusion